N-(4-Bromophenethyl)isobutyramide

Catalog No.
S722133
CAS No.
304664-15-1
M.F
C12H16BrNO
M. Wt
270.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromophenethyl)isobutyramide

CAS Number

304664-15-1

Product Name

N-(4-Bromophenethyl)isobutyramide

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

InChI

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

YTDGAIPQPGLUBF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)Br

N-(4-Bromophenethyl)isobutyramide is a chemical compound with the molecular formula C12H16BrNOC_{12}H_{16}BrNO and a molecular weight of 270.17 g/mol. It is characterized by the presence of a bromophenyl group attached to an isobutyramide moiety, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.

Typical of amides and aromatic compounds. Common reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles, leading to the formation of new compounds.
  • Coupling Reactions: It may undergo coupling reactions, such as Suzuki or Heck reactions, where it can react with other aryl halides or alkenes to form biaryl or substituted alkenes.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The synthesis of N-(4-Bromophenethyl)isobutyramide can be achieved through several methods:

  • Direct Amidation: Reacting 4-bromophenethylamine with isobutyric acid or its derivatives under suitable conditions (e.g., using coupling agents like EDC or DCC).
  • Bromination followed by Amidation: Starting from phenethylamine, bromination at the para position followed by reaction with isobutyric acid to form the amide.
  • Multi-step Synthesis: Involves synthesizing intermediates that are subsequently transformed into N-(4-Bromophenethyl)isobutyramide through various organic transformations.

N-(4-Bromophenethyl)isobutyramide has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.
  • Material Science: Potential use in developing new materials due to its unique chemical structure.

While specific interaction studies for N-(4-Bromophenethyl)isobutyramide are scarce, it is important to consider that similar compounds often interact with biological targets such as enzymes or receptors. Investigating its interactions could provide insights into its pharmacological potential and mechanisms of action.

Several compounds share structural similarities with N-(4-Bromophenethyl)isobutyramide. Here are some notable examples:

Compound NameMolecular FormulaSimilarityNotes
N-(4-Bromophenyl)propanamideC10H12BrNOC_{10}H_{12}BrNO0.75Lacks the isobutyramide structure
4-(3-Bromophenyl)pyrrolidin-2-oneC11H12BrNC_{11}H_{12}BrN0.78Contains a pyrrolidine ring
(4-Bromophenyl)(cyclopropyl)methanoneC11H11BrOC_{11}H_{11}BrO0.71Contains a cyclopropyl group
1-(4-Bromophenyl)cyclopropanecarboxamideC11H12BrNOC_{11}H_{12}BrNO0.70Similar functional group but different ring structure

These comparisons highlight the unique aspects of N-(4-Bromophenethyl)isobutyramide, particularly its specific functional groups that may influence its reactivity and biological activity differently than those of similar compounds.

XLogP3

3.2

Wikipedia

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide

Dates

Modify: 2023-08-15

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